Ethylhydrazine oxalate

Catalog No.
S1895238
CAS No.
6629-60-3
M.F
C4H10N2O4
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylhydrazine oxalate

CAS Number

6629-60-3

Product Name

Ethylhydrazine oxalate

IUPAC Name

ethylhydrazine;oxalic acid

Molecular Formula

C4H10N2O4

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C2H8N2.C2H2O4/c1-2-4-3;3-1(4)2(5)6/h4H,2-3H2,1H3;(H,3,4)(H,5,6)

InChI Key

DUMHBFMURBWDPC-UHFFFAOYSA-N

SMILES

CCNN.C(=O)(C(=O)O)O

Canonical SMILES

CCNN.C(=O)(C(=O)O)O

Organic Synthesis Precursor

Ethylhydrazine oxalate can serve as a starting material for the synthesis of various organic compounds. Some examples include:

  • 1-Ethyl-1H-indazoles: These heterocyclic compounds find applications in medicinal chemistry due to their diverse biological activities [].
  • 3-Substituted 1-ethyl-6-methylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione derivatives: This class of compounds possesses potential as anticonvulsant agents.
  • 4-(2-alkyl-5-methyl-2H-pyrazol-3-yl)-piperidines: These molecules are being explored for their potential use in drug discovery.

Ethylhydrazine oxalate is a molecular salt formed from the combination of ethylhydrazine and oxalic acid. Its chemical formula is represented as C2H8N2C2H2O4C_2H_8N_2\cdot C_2H_2O_4, with a molecular weight of approximately 150.13 g/mol. Ethylhydrazine itself is a colorless liquid with a pungent odor, while oxalic acid is a dicarboxylic acid that occurs naturally in various plants. The compound is characterized by its crystalline structure, which is stabilized by hydrogen bonding between the hydrazinium ions and the oxalate anions .

Ethylhydrazine oxalate itself does not have a known mechanism of action in biological systems. Its primary function is as a precursor for the synthesis of other molecules with potential biological activities.

Ethylhydrazine oxalate is a hazardous compound due to the presence of ethylhydrazine. Here are some key safety concerns:

  • Toxicity: Ethylhydrazine is a suspected carcinogen and mutagen 6. It can cause irritation and damage to the eyes, skin, and respiratory system upon exposure.
  • Flammability: Ethylhydrazine is flammable and can ignite upon contact with heat or spark.
  • Reactivity: It can react violently with oxidizing agents and strong acids.
Under ultraviolet irradiation. For example, it has been noted to facilitate the removal of pharmaceutical pollutants like sulfamethazine when combined with specific catalysts. Further interaction studies are necessary to fully understand its reactivity and potential synergistic effects with other chemical agents.

The synthesis of ethylhydrazine oxalate typically involves the following steps:

  • Preparation: Combine hydrazine hydrate and oxalic acid in a stoichiometric ratio of 2:1.
  • Solvent Use: Dissolve the reactants in a water-alcohol mixture.
  • Temperature Control: Maintain the reaction mixture at ice-cold conditions to favor the formation of dihydrazinium oxalate.
  • Crystallization: Allow the product to crystallize upon cooling, followed by filtration and drying.

Yield can be around 85%, with a melting point reported at approximately 147 °C .

Ethylhydrazine oxalate finds applications primarily in research settings, particularly in:

  • Chemical Synthesis: Used as an intermediate in organic synthesis.
  • Pharmaceutical Research: Investigated for potential therapeutic applications due to its biological activity.
  • Analytical Chemistry: Employed in various analytical techniques for detecting other compounds .

Ethylhydrazine oxalate shares structural similarities with several related compounds, including:

Compound NameMolecular FormulaUnique Features
Hydrazinium oxalateC2H8N2C2O4C_2H_8N_2\cdot C_2O_4Contains hydrazinium ions without ethyl substitution
Dihydrazinium oxalateC4H12N4C2O4C_4H_{12}N_4\cdot C_2O_4Two hydrazinium ions per molecule
Ethyl oxalateC4H6O4C_4H_{6}O_{4}An ester derivative of oxalic acid
Diethyl oxalateC6H10O4C_6H_{10}O_{4}Contains two ethyl groups attached to the oxalate

Uniqueness: Ethylhydrazine oxalate is unique due to its combination of hydrazine functionality with an oxalate moiety, which may impart distinct chemical reactivity and biological properties compared to other similar compounds.

Industrial Synthesis Routes

Industrial production of ethylhydrazine oxalate follows established methodologies that begin with the synthesis of ethylhydrazine as the primary precursor compound. The most widely employed industrial approach involves the direct ethylation of hydrazine using ethyl sulfate in an absolute alcohol solution containing potassium hydroxide, yielding approximately 32% recovery as the hydrochloride salt with 80% recovery of the free base [1]. Alternative industrial methods utilize the reaction of acetylhydrazine with bromoethane in organic solvents, achieving yields of 88.39% for acetyl ethylhydrazine intermediate [2].

The conversion of acetyl ethylhydrazine to ethylhydrazine dihydrochloride represents a critical step in industrial synthesis. This process involves treating acetyl ethylhydrazine with concentrated hydrochloric acid at elevated temperatures, specifically at 60 degrees Celsius for four hours, followed by solvent evaporation to obtain ethylhydrazine dihydrochloride with yields approaching 99% [2]. The industrial process demonstrates remarkable efficiency when employing methanol as the reaction medium [2].

For the formation of ethylhydrazine oxalate salt, industrial methods typically involve the reaction of purified ethylhydrazine with oxalic acid in controlled stoichiometric proportions. The process requires careful temperature control and monitoring of reaction parameters to ensure complete conversion and high purity of the final product [3] [4]. Industrial specifications indicate that ethylhydrazine oxalate exhibits a melting point range of 170-173 degrees Celsius with decomposition, and maintains purity levels of ≥96.0% in commercial preparations [3] [4].

Laboratory-Scale Preparation Protocols

Laboratory synthesis of ethylhydrazine oxalate follows modified protocols adapted from industrial processes but optimized for smaller-scale operations. The preparation begins with the synthesis of acetyl ethylhydrazine through the reaction of acetylhydrazine with bromoethane in the presence of base catalysts. The preferred laboratory procedure involves adding 100 milliliters of tetrahydrofuran to a 250-milliliter four-neck round bottom flask at 0 degrees Celsius, followed by the addition of 20.00 grams of acetylhydrazine, 36.74 grams of potassium dihydrogen phosphate, and 1.32 grams of chloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]copper(I) catalyst [2].

The reaction mixture requires controlled temperature addition of 58.84 grams of bromoethane, with subsequent warming to 20 degrees Celsius and stirring for 12 hours [2]. Following filtration and solvent evaporation under reduced pressure, the procedure yields 24.37 grams of acetyl ethylhydrazine, representing an 88.39% yield [2].

The deprotection step involves dissolving the acetyl ethylhydrazine intermediate in methanol at 20 degrees Celsius, followed by dropwise addition of concentrated hydrochloric acid [2]. The reaction mixture is heated to 60 degrees Celsius and stirred for four hours before solvent removal under reduced pressure [2]. This protocol consistently produces ethylhydrazine dihydrochloride with yields exceeding 99% [2].

For the final oxalate salt formation, laboratory protocols involve dissolving the purified ethylhydrazine in aqueous solution and treating with stoichiometric quantities of oxalic acid. The reaction proceeds at moderate temperatures with continuous stirring until complete precipitation of ethylhydrazine oxalate occurs [5] [6]. Optimal conditions include using ethanol as reaction medium with reflux conditions for 2-6 hours, depending on the scale of synthesis [5].

Reaction ParameterOptimal RangeTypical Yield
Temperature60-65°C85-95%
Reaction Time2-6 hours-
SolventEthanol/Water-
Molar Ratio (Hydrazine:Oxalic Acid)1:1-

Recrystallization and Chromatographic Purification

Recrystallization represents the primary purification method for ethylhydrazine oxalate, following established principles for organic salt purification. The compound demonstrates favorable solubility characteristics with increasing temperature, making it suitable for thermal recrystallization procedures [7] [8]. The optimal recrystallization solvent selection requires consideration of solubility differences between hot and cold conditions, with water-ethanol mixtures providing excellent results for ethylhydrazine oxalate purification [8].

The recrystallization procedure begins with dissolving crude ethylhydrazine oxalate in the minimum volume of hot solvent required for complete dissolution [7]. Water serves as an effective recrystallization medium due to the compound's high solubility at elevated temperatures and reduced solubility upon cooling [9]. The process involves heating the solution to approximately 60 degrees Celsius to achieve complete dissolution, followed by filtration to remove insoluble impurities [9].

Controlled cooling represents a critical factor in obtaining high-quality crystals. Slow cooling rates favor the formation of larger, purer crystals through selective exclusion of impurities from the growing crystal lattice [7] [8]. The rate of cooling determines crystal size and quality, with optimal conditions maintaining temperatures approximately 50 degrees Celsius below the melting point during the initial crystallization phase [8].

Chromatographic purification methods provide alternative approaches for ethylhydrazine oxalate purification, particularly when dealing with complex impurity profiles. Flash column chromatography on silica gel proves effective for separating ethylhydrazine derivatives, utilizing forced-flow techniques with 300-400 mesh silica gel [10]. The mobile phase selection typically employs polar solvent systems such as dichloromethane-acetone mixtures or ethyl acetate-hexane combinations [10] [8].

For analytical characterization following purification, high-performance liquid chromatography provides quantitative assessment of purity levels. Commercial specifications require ethylhydrazine oxalate content to exceed 99% as determined by chromatographic analysis [11] [12]. The purification process effectiveness can be monitored through melting point determination, with pure ethylhydrazine oxalate exhibiting sharp melting behavior at 170-173 degrees Celsius with decomposition [3] [4].

Purification MethodSolvent SystemTemperature RangeTypical Recovery
RecrystallizationWater20-60°C85-92%
RecrystallizationEthanol-Water25-65°C88-95%
Flash ChromatographyDCM-AcetoneAmbient80-90%
Preparative HPLCAqueous-OrganicAmbient90-98%

Ethylhydrazine oxalate demonstrates distinctive thermal characteristics that are fundamental to understanding its behavior under elevated temperature conditions. The compound exhibits a well-defined thermal profile with specific decomposition patterns that have been systematically investigated through various analytical techniques [1] [2] [3] [4].

Melting Point

The melting point of ethylhydrazine oxalate has been consistently reported across multiple reliable sources to occur within the range of 170-173°C [1] [2] [3] [4] [5]. This temperature range represents the onset of thermal decomposition rather than a conventional melting process, indicating that the compound undergoes simultaneous melting and decomposition [2] [5]. The decomposition behavior at the melting point is characteristic of many organic oxalate salts, where the thermal energy required for phase transition coincides with the energy threshold for chemical bond breaking [2] [5].
The melting point determination reveals that ethylhydrazine oxalate possesses higher thermal stability compared to related hydrazine oxalate compounds. Comparative analysis with dihydrazinium oxalate, which exhibits a melting point of 147°C, demonstrates that the ethyl substitution in ethylhydrazine oxalate contributes to enhanced thermal stability [6]. This increased thermal stability can be attributed to the additional carbon-carbon bonds in the ethyl group, which require more energy to break during decomposition processes [6].

Decomposition Behavior

The thermal decomposition of ethylhydrazine oxalate follows a characteristic pattern observed in hydrazine oxalate compounds. The decomposition process initiates at approximately 170°C, coinciding with the melting point, and continues through multiple thermal events [2] [5]. The decomposition is marked by the evolution of gaseous products and the formation of intermediate compounds before complete thermal degradation occurs [7].

Research on related hydrazine oxalate compounds indicates that the decomposition mechanism involves the initial breakdown of the oxalate moiety, followed by the decomposition of the hydrazine component [7]. In the case of dihydrazinium oxalate, thermal studies have demonstrated that heating above 25°C results in conversion to monohydrazinium oxalate, indicating the temperature-sensitive nature of hydrazine oxalate bonds [6]. Similar thermal transformation patterns are expected for ethylhydrazine oxalate, where the compound undergoes stepwise decomposition with the release of carbon dioxide, water vapor, and nitrogen-containing gases [7].

The decomposition process is characterized as endothermic, requiring continuous heat input to maintain the reaction progression [7]. This endothermic nature is consistent with the breaking of chemical bonds and the formation of gaseous products, which represent entropy-driven processes requiring energy input [7]. The thermal decomposition follows first-order kinetics, as observed in related oxalate compounds, with activation energies typical of organic salt decomposition reactions [7].

Thermal PropertyValueMethodReference
Melting Point170-173°CDirect observation [1] [2] [3] [4] [5]
Decomposition Temperature170-173°CThermogravimetric analysis [2] [5]
Thermal StabilityDecomposes at melting pointDifferential thermal analysis [2] [5]
Decomposition TypeEndothermicCalorimetric analysis [7]
Storage Temperature2-8°CStability studies [1]

The thermal characterization data reveals that ethylhydrazine oxalate requires careful temperature control during handling and storage to prevent premature decomposition [1] [2]. The compound should be stored at temperatures between 2-8°C to maintain chemical stability and prevent thermal degradation [1]. The relatively high decomposition temperature compared to other hydrazine derivatives makes ethylhydrazine oxalate suitable for applications requiring moderate thermal stability [2] [5].

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312 (33.33%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;
acute toxicity, dermal];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H350 (66.67%): May cause cancer [Danger Carcinogenicity];
H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

6629-60-3

General Manufacturing Information

Hydrazine, ethyl-, ethanedioate (1:1): INACTIVE

Dates

Last modified: 08-16-2023

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